1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(trifluoromethyl)phenyl)guanidine
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(trifluoromethyl)phenyl)guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a phenyl ring substituted with a trifluoromethyl group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(trifluoromethyl)phenyl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Substitution with Dimethyl Groups:
Formation of the Guanidine Moiety: The guanidine group can be introduced by reacting the pyrimidine derivative with an appropriate guanidine precursor, such as cyanamide or guanidine hydrochloride.
Attachment of the Phenyl Ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(trifluoromethyl)phenyl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a potential ligand for studying protein-ligand interactions and as a probe for investigating biological pathways.
Medicine: As a candidate for drug development due to its potential pharmacological activities, such as enzyme inhibition or receptor modulation.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(trifluoromethyl)phenyl)guanidine would depend on its specific biological target. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites and blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
Protein-Ligand Interactions: The compound may interact with proteins through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine: Lacks the trifluoromethyl group on the phenyl ring.
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methylphenyl)guanidine: Contains a methyl group instead of a trifluoromethyl group on the phenyl ring.
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-chlorophenyl)guanidine: Contains a chlorine atom instead of a trifluoromethyl group on the phenyl ring.
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(trifluoromethyl)phenyl)guanidine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-[3-(trifluoromethyl)phenyl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c1-8-6-9(2)20-13(19-8)22-12(18)21-11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCWWXRTVRDOFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94828-52-1 |
Source
|
Record name | N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[3-(trifluoromethyl)phenyl]guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94828-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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